molecular formula C9H10N2O3 B14823885 2-Amino-3-cyclopropoxyisonicotinic acid

2-Amino-3-cyclopropoxyisonicotinic acid

Cat. No.: B14823885
M. Wt: 194.19 g/mol
InChI Key: JGYAUROOKQEAPX-UHFFFAOYSA-N
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Description

2-Amino-3-cyclopropoxyisonicotinic acid is a unique organic compound that features an amino group, a cyclopropoxy group, and an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-cyclopropoxyisonicotinic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of 3-isonicotinic acid derivatives followed by amination. The reaction typically requires a cyclopropanating agent such as diazomethane or a cyclopropyl halide in the presence of a base. The subsequent amination step can be carried out using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyclopropoxyisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and cyclopropoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-3-cyclopropoxyisonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclopropoxyisonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methoxyisonicotinic acid
  • 2-Amino-3-ethoxyisonicotinic acid
  • 2-Amino-3-propoxyisonicotinic acid

Uniqueness

2-Amino-3-cyclopropoxyisonicotinic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved properties.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-amino-3-cyclopropyloxypyridine-4-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c10-8-7(14-5-1-2-5)6(9(12)13)3-4-11-8/h3-5H,1-2H2,(H2,10,11)(H,12,13)

InChI Key

JGYAUROOKQEAPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2N)C(=O)O

Origin of Product

United States

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